N-Fmoc-4-piperidinepropionic acid

説明

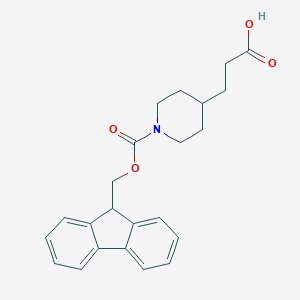

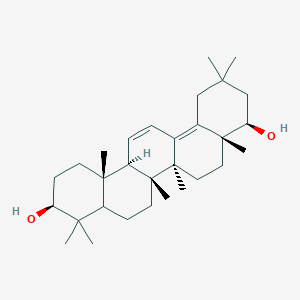

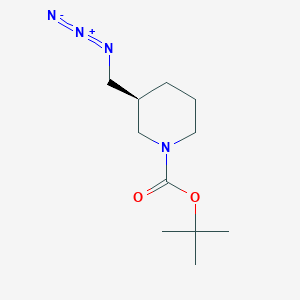

“N-Fmoc-4-piperidinepropionic acid” is a compound with the molecular formula C23H25NO4 . It is also known by other names such as “3-(1-Fmoc-piperidin-4-yl)propionic acid” and “3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid” among others .

Synthesis Analysis

The synthesis of “N-Fmoc-4-piperidinepropionic acid” and similar compounds has been a topic of research. For instance, a study discusses the use of dipropylamine as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to reduce aspartimide formation in high-temperature solid-phase peptide synthesis .Molecular Structure Analysis

The molecular structure of “N-Fmoc-4-piperidinepropionic acid” is well-defined. The InChI representation of the molecule isInChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) . Chemical Reactions Analysis

The chemical reactions involving “N-Fmoc-4-piperidinepropionic acid” are complex. A study discusses the mechanism of Fmoc deprotection and trapping of dibenzofulvene .Physical And Chemical Properties Analysis

“N-Fmoc-4-piperidinepropionic acid” has a molecular weight of 379.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 6 .科学的研究の応用

Application

“N-Fmoc-4-piperidinepropionic acid” is used as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2) .

Method of Application

This small molecule, 1-Piperidine Propionic Acid (1-PPA), previously described to be active against inflammatory processes, binds PAR2 in an allosteric pocket of the receptor inactive conformation .

Results

Functional studies revealed the antagonist effects on MAPKs signaling and on platelet aggregation, processes mediated by PAR family members, including PAR2 . The evidence suggests that 1-PPA could represent a promising new small molecule targeting PARs with antagonistic activity .

Peptide Synthesis

Application

“N-Fmoc-4-piperidinepropionic acid” is used in Fmoc solid phase peptide synthesis .

Method of Application

The deprotection step in Fmoc solid phase peptide synthesis is crucial. The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

The report presents the comparison of three strategies for Fmoc removal using microwave-assisted peptide synthesis to investigate if the use of 4-methylpiperidine (4MP) or piperazine (PZ) is comparable in terms of efficiency with the use of piperidine (PP) and, therefore, can replace it .

Optimized Fmoc-Removal Strategy

Application

“N-Fmoc-4-piperidinepropionic acid” is used in an optimized Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis .

Method of Application

The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

Moving Away from Piperidine

Application

“N-Fmoc-4-piperidinepropionic acid” is being explored as an alternative to piperidine in Fmoc solid phase peptide synthesis .

Method of Application

The deprotection step in Fmoc solid phase peptide synthesis is crucial. The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

The report presents a comparison of three strategies for Fmoc removal using microwave-assisted peptide synthesis to investigate if the use of 4-methylpiperidine (4MP) or piperazine (PZ) is comparable in terms of efficiency with the use of piperidine (PP) and, therefore, can replace it .

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis

Application

“N-Fmoc-4-piperidinepropionic acid” is used in a study that compares the performance of three strategies for deprotection using microwave-assisted Fmoc peptide synthesis .

Method of Application

The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

The report presents a comparison of the performance of three strategies for deprotection using microwave-assisted Fmoc peptide synthesis. The three reagents are interchangeable, and replacement of piperidine could be advantageous regarding toxicity and reagent handling .

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

Application

“N-Fmoc-4-piperidinepropionic acid” is used in a study that explains some of the mechanistic aspects and reagents involved in all phases of the synthesis .

Method of Application

The deprotection step in Fmoc solid phase peptide synthesis is crucial. The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

The report presents a detailed analysis of the mechanistic aspects and reagents involved in all phases of the synthesis .

Safety And Hazards

将来の方向性

Peptide drug development, which includes compounds like “N-Fmoc-4-piperidinepropionic acid”, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The future of therapeutic peptides looks promising, with continuous development and improvement in reagents and strategies .

特性

IUPAC Name |

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFYVVYWQGGISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373250 | |

| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-4-piperidinepropionic acid | |

CAS RN |

154938-68-8 | |

| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)

![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)